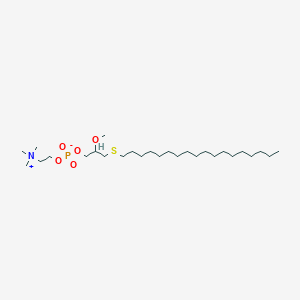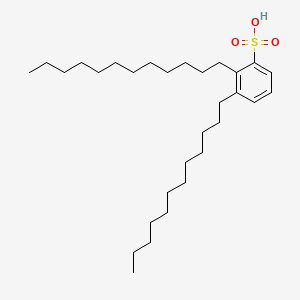
Didodecylbenzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecylbenzenesulphonic acid is a chemical compound belonging to the class of alkylbenzene sulfonates. It is characterized by the presence of two dodecyl (C12H25) chains attached to a benzene ring, which is further linked to a sulfonic acid group (SO3H). This structure imparts significant surfactant properties, making it valuable in various industrial applications, particularly in the formulation of detergents and emulsifiers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of didodecylbenzenesulphonic acid typically involves the sulfonation of didodecylbenzene. This process is carried out by reacting didodecylbenzene with sulfuric acid or oleum under controlled temperatures. The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar sulfonation route. The process is optimized to enhance efficiency and reduce by-product formation. Advanced techniques in synthesis aim to control parameters such as temperature and reactant concentration to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Didodecylbenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: Reduction reactions can occur, particularly in the presence of strong reducing agents.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
Didodecylbenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of various compounds and in the preparation of emulsions.
Biology: Its surfactant properties make it useful in cell culture and other biological applications.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form micelles.
Industry: It is widely used in the formulation of detergents, emulsifiers, and dispersants
Mécanisme D'action
The mechanism of action of didodecylbenzenesulphonic acid is primarily based on its surfactant properties. The long alkyl chains reduce the surface tension between different phases, facilitating emulsification and dispersion. This property is crucial in applications such as detergents and emulsifiers, where the compound helps in mixing immiscible substances .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecylbenzenesulphonic acid: Similar in structure but with only one dodecyl chain.
Linear alkylbenzene sulfonates: A broader class of compounds with varying alkyl chain lengths.
Uniqueness
Didodecylbenzenesulphonic acid is unique due to the presence of two long alkyl chains, which enhance its surfactant properties compared to compounds with a single alkyl chain. This makes it particularly effective in applications requiring strong emulsification and dispersion capabilities .
Propriétés
Numéro CAS |
28679-14-3 |
|---|---|
Formule moléculaire |
C30H54O3S |
Poids moléculaire |
494.8 g/mol |
Nom IUPAC |
2,3-didodecylbenzenesulfonic acid |
InChI |
InChI=1S/C30H54O3S/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2/h23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33) |
Clé InChI |
IRXPXBIZOBAGTM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


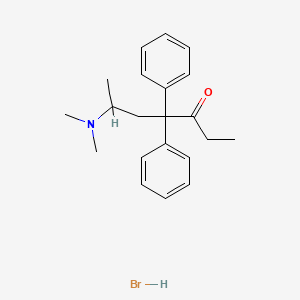
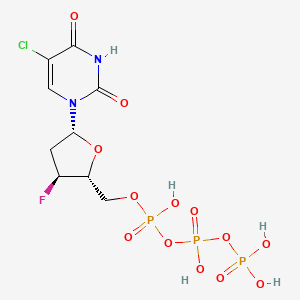


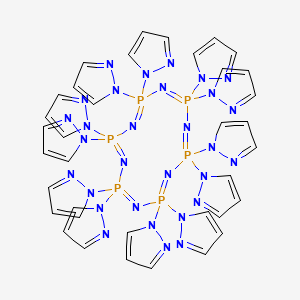
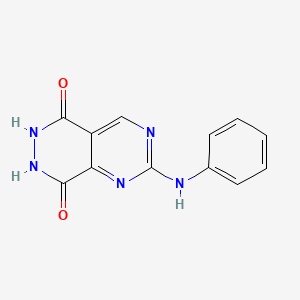
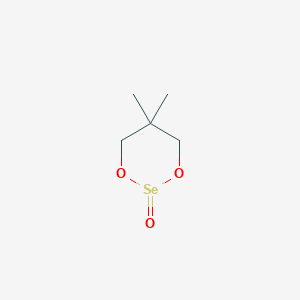
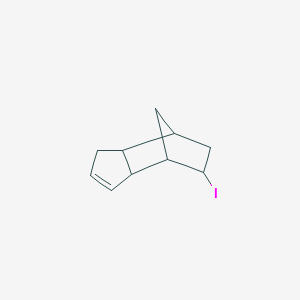

![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
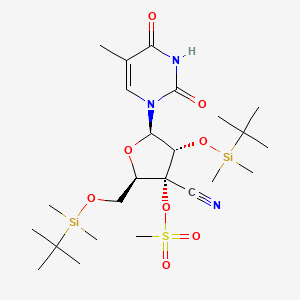
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
